(2,4-Diaminoquinazolin-6-yl)methanol
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Overview
Description
(2,4-Diaminoquinazolin-6-yl)methanol is a heterocyclic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse pharmacological properties, including antitumor, antiviral, antibacterial, anti-inflammatory, and antimalarial activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Diaminoquinazolin-6-yl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-amine-5-nitrobenzonitrile, guanidine carbonate, and aldehydes.
Reaction Conditions: The reaction conditions often include catalytic hydrogenation, which is carried out in a Parr Shaker Hydrogenation apparatus. This step is crucial for reducing the nitro group to an amino group.
Final Steps: The final steps involve cyclization and functional group modifications to obtain the desired this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade catalysts, and ensuring high purity and yield through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: (2,4-Diaminoquinazolin-6-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can further modify the amino groups to other functional groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions include quinazolinone derivatives, substituted quinazolines, and various functionalized analogs .
Scientific Research Applications
(2,4-Diaminoquinazolin-6-yl)methanol has several scientific research applications:
Mechanism of Action
The mechanism of action of (2,4-Diaminoquinazolin-6-yl)methanol involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Quinazoline-2,4,6-triamine: Known for its cytotoxic activity against cancer cell lines.
2,6-Diaminoquinazolin-4(3H)-one: Another derivative with significant antitumor properties.
2,4,6-Trisubstituted Quinazoline Derivatives: These compounds exhibit a wide range of biological activities, including antiproliferative effects.
Uniqueness: (2,4-Diaminoquinazolin-6-yl)methanol stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in medicinal chemistry .
Properties
CAS No. |
98747-29-6 |
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Molecular Formula |
C9H10N4O |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
(2,4-diaminoquinazolin-6-yl)methanol |
InChI |
InChI=1S/C9H10N4O/c10-8-6-3-5(4-14)1-2-7(6)12-9(11)13-8/h1-3,14H,4H2,(H4,10,11,12,13) |
InChI Key |
PPNGJOWRIQGLBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CO)C(=NC(=N2)N)N |
Origin of Product |
United States |
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